Cas no 13575-86-5 ((+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide)

(+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide 化学的及び物理的性質
名前と識別子
-
- 2,3-Naphthalenediol,6-amino-5,6,7,8-tetrahydro-, hydrobromide (1:1)
- (±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide
- 6,7-ADTN hydrobromide
- 6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol hydrobromide
- 6-aminotetralin-2,3-diol
- (+/-)-2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide
- 1,2,3,4-tetrahydro-6,7-dihydroxy-2-naphthylamine hydrobromide
- 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol hydrobromide
- 2-Amino-6,7-dihydroxy tetrahydronaphthalene hydrobromide
- 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide
- 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalenhydrobromid
- ADTN hydrobromide
- (±)-ADTN hydrobromide
- NSC 287353
- 6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediolhydrobromide
- SR-01000075362
- NCGC00093839-01
- 2,3-Naphthalenediol,6-amino-5,6,7,8-tetrahydro-,hydrobromide(1:1)
- 13575-86-5
- SR-01000075362-1
- (6,7-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)azanium;bromide
- 2-Amino-6,7-dihydroxytetralin hydrobromide, (+/-)-
- (+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene HBr
- NSC287353
- CCG-221719
- D-002
- NCGC00261100-01
- Adtn hydrobromide, (+/-)-
- U1P469341B
- NSC-287353
- 6-AMINO-5,6,7,8-TETRAHYDRONAPHTHALENE-2,3-DIOL HYDROBROMIDE
- 6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide
- FT-0641453
- FT-0708038
- HY-121650A
- Q27290569
- 6-Amino-5,6,7,8-tetrahydro-naphthalene-2,3-diol hydrobromide
- 6,7-Adtn
- ADTN (hydrobromide)
- 6,7-Dihydroxy-2-aminotetraline HBr
- E98623
- ADTN, 6,7-
- (??)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (hydrobromide)
- (+/-)-2-amino-6,7-dihydroxytetralin hydrobromide
- 73304-33-3
- SCHEMBL3763048
- LP00415
- DTXSID501017128
- (+/-)-Adtn hydrobromide
- CS-0169687
- ( inverted question mark)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydro-naphthalene hydrobromide
- Tox21_500415
- MLS002172466
- AKOS027383301
- J-006771
- SMR001254097
- EU-0100415
- CHEMBL1255656
- PD015387
- 2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, hydrobromide (1:1)
- 6,7-ADTN HBr
- UNII-U1P469341B
- DB-017865
- 6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol Hydrobromide; (+/-)-ADTN Hydrobromide; 2-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol Hydrobromide; NSC 287353;
- (+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide
-
- インチ: InChI=1S/C10H13NO2/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h1-3,9-10,12-13H,4-5,11H2
- InChIKey: DJUIUAKMVZCKME-UHFFFAOYSA-N
- ほほえんだ: NC1C=CC2CC(C(CC=2C=1)O)O
計算された属性
- せいみつぶんしりょう: 259.02082
- どういたいしつりょう: 259.021
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 186
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5A^2
じっけんとくせい
- 密度みつど: 1.273
- ゆうかいてん: 270-271 ºC
- ふってん: 385.6°Cat760mmHg
- フラッシュポイント: 187°C
- PSA: 66.48
- LogP: 2.57220
(+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A274965-10mg |
(+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide |
13575-86-5 | ≥99% | 10mg |
¥675.90 | 2023-09-04 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67556-10mg |
(±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (hydrobromide) |
13575-86-5 | 98% | 10mg |
¥846.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-251693A-25 mg |
6,7-ADTN hydrobromide, |
13575-86-5 | 25mg |
¥1,091.00 | 2023-07-10 | ||
1PlusChem | 1P009ECJ-10mg |
6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol hydrobromide |
13575-86-5 | ≥95% | 10mg |
$116.00 | 2023-12-22 | |
1PlusChem | 1P009ECJ-5mg |
6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol hydrobromide |
13575-86-5 | ≥95% | 5mg |
$34.00 | 2025-02-24 | |
1PlusChem | 1P009ECJ-50mg |
6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol hydrobromide |
13575-86-5 | ≥95% | 50mg |
$265.00 | 2025-02-24 | |
A2B Chem LLC | AE37699-5mg |
6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol hydrobromide |
13575-86-5 | ≥95% | 5mg |
$36.00 | 2024-04-20 | |
A2B Chem LLC | AE37699-25mg |
6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol hydrobromide |
13575-86-5 | ≥95% | 25mg |
$160.00 | 2024-04-20 | |
Axon Medchem | 1045-10mg |
6,7-Dihydroxy-2-aminotetraline hydrobromide |
13575-86-5 | 99% | 10mg |
€125.00 | 2025-03-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67556-50mg |
(±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (hydrobromide) |
13575-86-5 | 98% | 50mg |
¥3469.00 | 2022-04-26 |
(+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide 関連文献
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
(+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromideに関する追加情報
Research Brief on (+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide (CAS: 13575-86-5)
The compound (+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide (CAS: 13575-86-5), commonly referred to as ADTN hydrobromide, has garnered significant attention in the field of chemical biology and medicinal chemistry due to its structural similarity to endogenous catecholamines such as dopamine. Recent studies have explored its potential as a dopaminergic agonist, with implications for neurodegenerative diseases, psychiatric disorders, and drug development. This research brief synthesizes the latest findings on ADTN hydrobromide, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
ADTN hydrobromide is a synthetic analog of dopamine, featuring a tetrahydronaphthalene backbone with amino and dihydroxy substituents. Its structural resemblance to dopamine enables it to interact with dopamine receptors, particularly D1 and D2 subtypes, albeit with varying affinities. Recent in vitro and in vivo studies have demonstrated that ADTN hydrobromide exhibits moderate selectivity for D1 receptors, making it a valuable tool for investigating dopaminergic signaling pathways. The compound's hydrobromide salt form enhances its solubility and stability, facilitating its use in experimental settings.
One of the most notable advancements in ADTN hydrobromide research is its potential application in Parkinson's disease (PD) models. A 2023 study published in the Journal of Neurochemistry revealed that ADTN hydrobromide could partially restore motor function in rodent models of PD by activating D1 receptors in the striatum. The study employed behavioral assays, immunohistochemistry, and electrophysiological recordings to elucidate the compound's effects. While the results were promising, the researchers noted that further optimization of ADTN's pharmacokinetic profile is necessary to mitigate off-target effects and improve bioavailability.
In addition to its dopaminergic activity, ADTN hydrobromide has been investigated for its role in modulating neuroinflammation. A recent preprint on bioRxiv highlighted its ability to suppress microglial activation in vitro, suggesting potential anti-inflammatory properties. This finding opens new avenues for exploring ADTN hydrobromide in conditions such as Alzheimer's disease and multiple sclerosis, where neuroinflammation plays a critical role. However, the mechanisms underlying this effect remain unclear, warranting further mechanistic studies.
From a synthetic chemistry perspective, advancements in the scalable production of ADTN hydrobromide have been reported. A 2024 paper in Organic Process Research & Development detailed a novel enantioselective synthesis route that improves yield and purity while reducing environmental impact. This methodological innovation addresses previous challenges in large-scale production, which were hindered by low yields and racemic mixtures. The new protocol employs asymmetric hydrogenation and green solvents, aligning with the pharmaceutical industry's push toward sustainable practices.
Despite these promising developments, challenges remain in translating ADTN hydrobromide into clinical applications. Its short half-life and limited blood-brain barrier permeability are key obstacles that require formulation strategies such as prodrug design or nanoparticle encapsulation. Collaborative efforts between chemists, pharmacologists, and clinicians will be essential to overcome these hurdles and unlock the full therapeutic potential of this compound.
In conclusion, (+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide (CAS: 13575-86-5) represents a multifaceted tool for dopaminergic research and drug discovery. Recent studies underscore its pharmacological versatility, from neurodegenerative disease models to anti-inflammatory applications. Future research should prioritize optimizing its drug-like properties and elucidating its mechanisms of action in greater detail. As the field progresses, ADTN hydrobromide may emerge as a cornerstone compound for both basic science and translational medicine in the chemical biology landscape.
13575-86-5 ((+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide) 関連製品
- 4945-48-6(Piperidine, 1-butyl-)
- 1806068-78-9(Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
- 1094671-86-9(6-chloroquinoline-8-sulfonamide)
- 874-56-6(azepane-1-carbodithioic acid)
- 1806993-68-9(6-Bromo-3-cyano-2-(difluoromethyl)-4-iodopyridine)
- 1806939-83-2(2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)
- 2648999-27-1(N-2-(aminomethyl)phenyl-5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)
- 724742-88-5(Imidazo[1,2-a]pyridine,2-(4-bromophenyl)-6-(trifluoromethyl)-)
- 1903866-91-0(2-hydroxy-3-(2-methoxy-5-methylphenyl)-2-methylpropanoic acid)
- 2034352-79-7(5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide)




